1-(2-chloro-6-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique combination of chloro, fluoro, and methylpropyl substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and organoboron reagents under specific conditions to achieve the desired product.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer, microbial infections, and inflammatory diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE include other benzodiazole derivatives with different substituents. Some examples are:
1-[(2-BROMO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE: This compound features a bromo substituent instead of chloro, which may alter its chemical and biological properties.
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-THIAZOLE: This compound has a thiazole ring instead of a benzodiazole ring, which can significantly impact its reactivity and biological activity.
These comparisons highlight the uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE in terms of its specific substituents and structural features.
Properties
Molecular Formula |
C26H26ClFN2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C26H26ClFN2/c1-17(2)15-19-11-13-20(14-12-19)18(3)26-29-24-9-4-5-10-25(24)30(26)16-21-22(27)7-6-8-23(21)28/h4-14,17-18H,15-16H2,1-3H3 |
InChI Key |
AVGAWALWAPQRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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